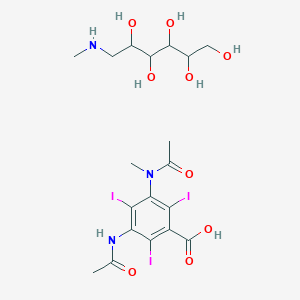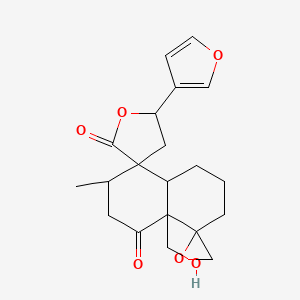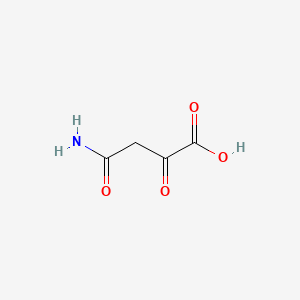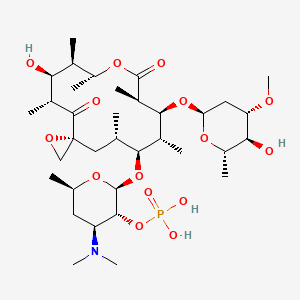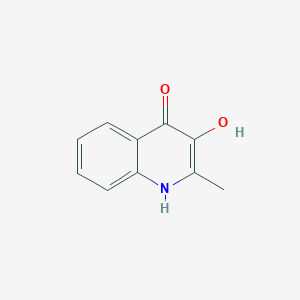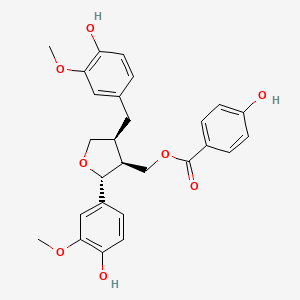
Agastinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agastinol is a natural product found in Agastache rugosa with data available.
Aplicaciones Científicas De Investigación
Agastinol's Inhibition of Apoptosis
Agastinol, derived from Agastache rugosa, has shown promise in inhibiating apoptosis in U937 cells, a type of human cancer cell. This was discovered in an investigation where two novel lignans, agastinol and agastenol, were isolated and evaluated in an apoptosis inhibition assay. They exhibited IC50 values of 15.2 and 11.4 microg/mL respectively, indicating potential therapeutic applications in cancer research (Lee, Kim, & Kho, 2002).
Agastinol in Phytochemistry and Bioactivity
A comprehensive review of the phytochemistry and bioactivity of Agastache species, including Agastache rugosa, provides insight into agastinol's chemical profile. This review highlights the significance of phenylpropanoids and terpenoids in these species, with agastinol being a unique lignan isolated from them. The bioactivity of various extracts or individual compounds from Agastache species has been explored for antimicrobial, antiviral, and anti-mutagenic activities, as well as cytotoxicity against cancer cell lines. This suggests a broad spectrum of potential scientific applications for agastinol in medicinal research (Zielińska & Matkowski, 2014).
Agastinol in Agricultural Research
A paper on agricultural research systems and technological regimes touches on the broader context in which the research and development of compounds like agastinol occur. While not directly addressing agastinol, this paper provides valuable insight into the systemic influences that shape the direction and focus of agricultural and botanical research, including the exploration of novel compounds (Vanloqueren & Baret, 2009).
Propiedades
Nombre del producto |
Agastinol |
|---|---|
Fórmula molecular |
C27H28O8 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1 |
Clave InChI |
GFXHOKACHHWSQG-KCPMXOJXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
Sinónimos |
(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester agastinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



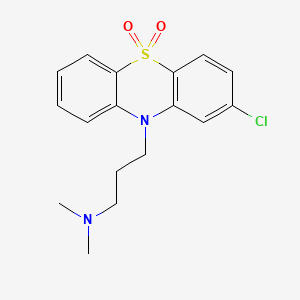

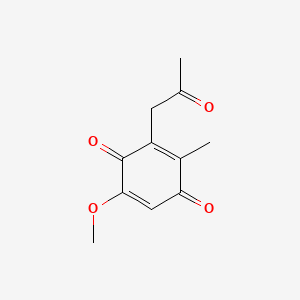
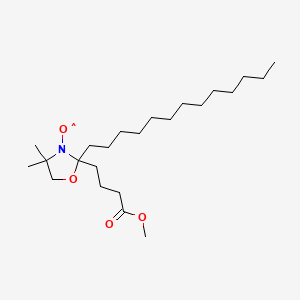
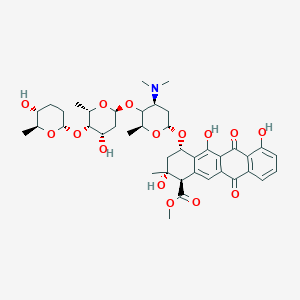
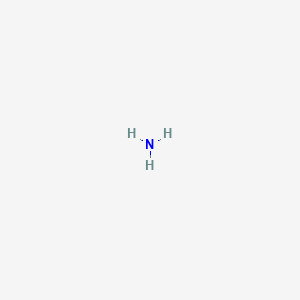
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)

